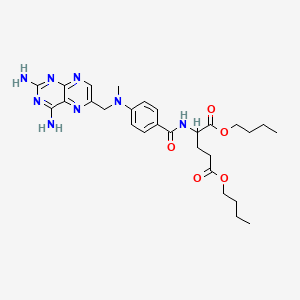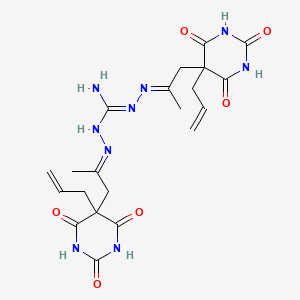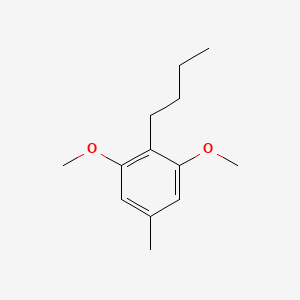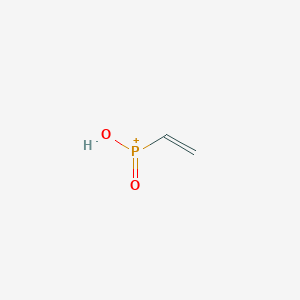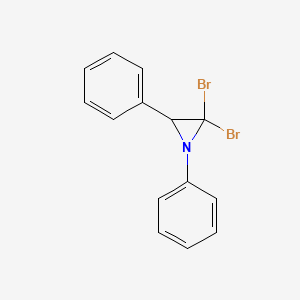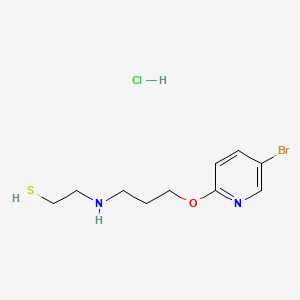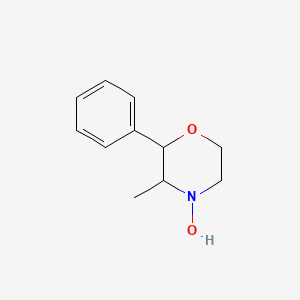
2,5-Epoxycholestane-3,6-diyl diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Epoxycholestane-3,6-diyl diacetate is a chemical compound with the molecular formula C31H50O4 It is a derivative of cholestane, featuring an epoxide group at positions 2 and 5, and acetate groups at positions 3 and 6
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Epoxycholestane-3,6-diyl diacetate typically involves the epoxidation of cholestane derivatives followed by acetylation. The epoxidation can be achieved using peracids such as m-chloroperbenzoic acid under controlled conditions to introduce the epoxide group at the desired positions. The subsequent acetylation is carried out using acetic anhydride in the presence of a catalyst like pyridine to form the diacetate ester.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Epoxycholestane-3,6-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The epoxide group can be further oxidized to form diols or other oxygenated derivatives.
Reduction: The compound can be reduced to open the epoxide ring, yielding different alcohols.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like osmium tetroxide or hydrogen peroxide can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of diols or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amides, thioesters, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Epoxycholestane-3,6-diyl diacetate has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of bioactive compounds.
Wirkmechanismus
The mechanism of action of 2,5-Epoxycholestane-3,6-diyl diacetate involves its interaction with specific molecular targets and pathways. The epoxide group can react with nucleophilic sites in proteins and DNA, potentially leading to modifications that affect cellular functions. The acetate groups may also play a role in modulating the compound’s solubility and bioavailability, influencing its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Hydroxycholestane-3,6-diyl diacetate
- Cholestane-3,6-diyl diacetate
- 5-Alpha-cholestane-3-beta,6-beta-diyl diacetate
Uniqueness
2,5-Epoxycholestane-3,6-diyl diacetate is unique due to the presence of the epoxide group at positions 2 and 5, which imparts distinct chemical reactivity compared to other cholestane derivatives. This structural feature allows for specific interactions and reactions that are not possible with similar compounds lacking the epoxide group.
Eigenschaften
CAS-Nummer |
50994-17-7 |
|---|---|
Molekularformel |
C31H50O5 |
Molekulargewicht |
502.7 g/mol |
IUPAC-Name |
[16-acetyloxy-9,13-dimethyl-8-(6-methylheptan-2-yl)-18-oxapentacyclo[13.2.1.01,13.04,12.05,9]octadecan-2-yl] acetate |
InChI |
InChI=1S/C31H50O5/c1-18(2)9-8-10-19(3)23-11-12-24-22-15-28(35-21(5)33)31-17-26(34-20(4)32)27(36-31)16-30(31,7)25(22)13-14-29(23,24)6/h18-19,22-28H,8-17H2,1-7H3 |
InChI-Schlüssel |
RLGPOFRMDWZYFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C45C3(CC(O4)C(C5)OC(=O)C)C)OC(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


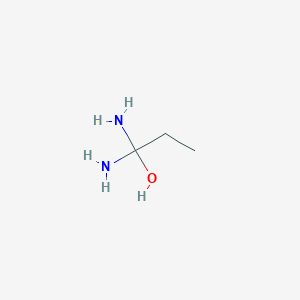
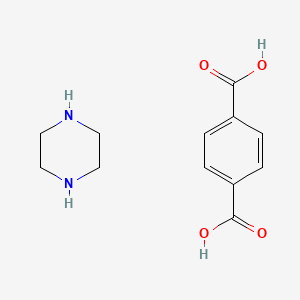

![3,4-dimethyl-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline](/img/structure/B14665523.png)
